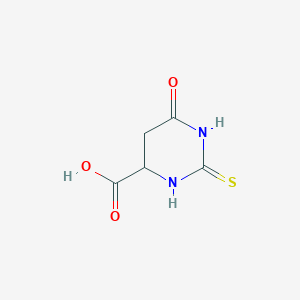

6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid

説明

特性

CAS番号 |

7153-53-9 |

|---|---|

分子式 |

C5H6N2O3S |

分子量 |

174.18 g/mol |

IUPAC名 |

6-oxo-2-sulfanylidene-1,3-diazinane-4-carboxylic acid |

InChI |

InChI=1S/C5H6N2O3S/c8-3-1-2(4(9)10)6-5(11)7-3/h2H,1H2,(H,9,10)(H2,6,7,8,11) |

InChIキー |

NQHUURCQMWOKLE-UHFFFAOYSA-N |

正規SMILES |

C1C(NC(=S)NC1=O)C(=O)O |

製品の起源 |

United States |

準備方法

Data Table: Hypothetical Methods Comparison

| Method | Key Reagents | Conditions | Yield (Hypothetical) | Advantages | Challenges |

|---|---|---|---|---|---|

| Thiourea Cyclization | Thiourea, H₂SO₄ | Reflux (MeOH/toluene) | 60–70% | Direct thioxo introduction | Requires precise pH control |

| Mitsunobu Thio Sub | Thiophenol, DIAD | 0°C → RT (THF/DMF) | 40–50% | Flexible substitution | Low thiol reactivity |

| Hydrogenation | H₂, Pd/C | RT, 1–3 atm | 80–90% | High efficiency | Risk of over-reduction |

| Microbial Synthesis | Bacterial cultures | Aerobic, 25–37°C | 50–60% | Green chemistry | Strain specificity limitations |

Critical Analysis of Methods

-

Thiourea Cyclization :

-

Mitsunobu Reaction :

-

Hydrogenation :

化学反応の分析

6-オキソ-2-チオキソヘキサヒドロ-4-ピリミジンカルボン酸は、いくつかのタイプの反応を起こす可能性があります。

酸化: 関連する化合物を形成するために酸化される可能性があります。

還元: 還元反応により、官能基が修飾される可能性があります。

置換: 様々な位置での置換反応が起こる可能性があります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウム(KMnO)または過酸化水素(HO)などの酸化剤。

還元: 水素化ホウ素ナトリウム(NaBH)または水素化リチウムアルミニウム(LiAlH)などの還元剤。

置換: 様々な求核剤(例:アミン、チオール)が官能基を置換することができます。

主な生成物:

- 酸化により、カルボン酸誘導体が生成される可能性があります。

- 還元により、対応するヒドロキシルまたはアミノ誘導体が生成される可能性があります。

- 置換反応により、修飾されたピリミジン誘導体が生成されます。

科学的研究の応用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of 6-oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid exhibit notable antimicrobial properties. For instance, N1-substituted derivatives have been synthesized and evaluated for their ability to inhibit myeloperoxidase (MPO), an enzyme linked to inflammatory disorders. These compounds demonstrated high selectivity and potency against MPO, suggesting potential therapeutic applications in treating autoimmune diseases and cardiovascular conditions .

Anticancer Properties

The compound has also been studied for its anticancer activity. In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells, specifically through mechanisms involving the regulation of the cell cycle and cytoskeletal dynamics. For example, a derivative demonstrated significant cytotoxicity against SiHa and B16F10 cell lines, indicating its potential as an anticancer agent .

Synthesis of Bioactive Compounds

Synthetic Reactant

this compound serves as a versatile building block in organic synthesis. It can be utilized to create functionalized β-lactams and other N-heterocycles through various cyclization reactions. This application is particularly relevant in the development of new pharmaceuticals, where such compounds may act as intermediates for more complex structures .

Pharmacological Studies

Mechanism of Action

The pharmacological profile of this compound derivatives has been investigated extensively. Studies have shown that these compounds can inhibit specific enzymes involved in inflammatory processes, providing insights into their mechanism of action. For instance, the lead compound PF-06282999 was advanced to clinical trials based on its favorable pharmacokinetic properties and robust inhibition of MPO activity in vivo .

Data Table: Summary of Applications

Case Studies

-

Myeloperoxidase Inhibition

A study focused on the design and synthesis of N1-substituted derivatives showed promising results as selective MPO inhibitors. The lead compound exhibited significant inhibition in lipopolysaccharide-stimulated human blood samples, paving the way for further clinical investigations . -

Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of various derivatives on different cancer cell lines. The study highlighted that specific compounds induced apoptosis through targeted interactions with cellular components, emphasizing their potential as novel anticancer agents .

作用機序

この化合物がその効果を発揮する正確なメカニズムは、その特定の用途によって異なります。分子標的に結合するか、代謝経路に関与する可能性があります。その正確な作用機序を解明するためには、さらなる研究が必要です。

類似化合物との比較

Table 1: Key Structural and Functional Differences

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₅H₄N₂O₃S | 172.16 | 2-thioxo, 4-carboxy, 6-oxo | Thione, ketone, carboxylic acid |

| 4-Pyrimidinecarboxylic acid | C₅H₄N₂O₂ | 140.10 | 4-carboxy | Carboxylic acid |

| 2-Thiouracil | C₄H₄N₂O₂S | 144.15 | 2-thioxo, 4-oxo | Thione, ketone |

| Hexahydropyrimidine-4-carboxylic acid | C₅H₁₀N₂O₂ | 130.15 | 4-carboxy | Carboxylic acid, saturated ring |

Key Observations:

Saturation Effects: The hexahydro (fully saturated) pyrimidine ring distinguishes it from aromatic analogs like 2-thiouracil.

Molecular Weight : The presence of sulfur (atomic weight ~32) contributes to a higher molecular weight compared to oxygen-only analogs (e.g., 4-pyrimidinecarboxylic acid, MW 140.10).

生物活性

6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid, also known as 5-amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid, is a heterocyclic compound with significant biological activity. It is characterized by its unique structure that includes a pyrimidine ring and a thioxo group, which contribute to its pharmacological properties. This article explores the biological activities of this compound, particularly its antimicrobial and antitumor effects, as well as its mechanisms of action.

- Molecular Formula : C7H8N2O3S

- Molecular Weight : 174.18 g/mol

- Structural Features : The presence of a thioxo group distinguishes it from other pyrimidine derivatives, potentially enhancing its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been shown to inhibit the growth of various bacterial strains, making it a candidate for antibiotic formulations. The compound's mechanism involves the inhibition of enzymes critical for nucleic acid metabolism, which is essential for bacterial proliferation.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Antitumor Activity

This compound has demonstrated potential as an antitumor agent. Studies have found that its derivatives can selectively target various cancer cell lines, including breast and prostate cancer cells. The compound appears to induce apoptosis in cancer cells through the inhibition of specific signaling pathways involved in cell survival and proliferation.

Case Study: Antitumor Effects

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM after 48 hours.

- Apoptotic Induction : Increased levels of caspase-3 activity, indicating the induction of apoptosis.

The biological activity of this compound is attributed to its ability to interact with biological macromolecules such as proteins and nucleic acids. The compound may inhibit enzymes involved in metabolic pathways critical for cellular processes. For instance:

- Nucleic Acid Metabolism : Inhibition of enzymes like dihydrofolate reductase (DHFR) has been suggested, which is crucial for DNA synthesis.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 5-Aminoorotic Acid | C5H5N3O4 | Role in nucleotide synthesis |

| 4-Pyrimidinecarboxylic Acid | C5H6N2O3 | Similar biological activities but lacks thioxo group |

| 2-Thiouracil | C4H4N2O2S | An antimetabolite used in cancer therapy |

Q & A

Basic: What are the common synthetic pathways for 6-Oxo-2-thioxohexahydro-4-pyrimidinecarboxylic acid, and what key reaction mechanisms are involved?

Methodological Answer:

The synthesis typically involves cyclization of precursors containing functional groups like dichlorophenyl or carboxylic acid moieties. A widely used method employs nucleophilic substitution followed by cyclization to form the tetrahydropyrimidine core. For example, precursors with appropriate substituents undergo acid- or base-catalyzed cyclization under controlled temperatures (60–90°C) to achieve the desired stereochemistry. Reaction optimization often requires adjusting solvent polarity (e.g., DMF or THF) and monitoring pH to prevent premature hydrolysis of intermediates .

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

Methodological Answer:

Contradictions in bioactivity data (e.g., enzyme inhibition efficacy) may arise from variations in assay conditions, purity of the compound, or stereochemical inconsistencies. To address this:

- Cross-validate assays: Replicate experiments using standardized biochemical assays (e.g., fluorescence-based enzyme activity tests) under identical buffer and temperature conditions.

- Structural verification: Use X-ray crystallography or NMR to confirm the compound’s stereochemistry, as small structural discrepancies (e.g., tautomerism) can drastically alter bioactivity .

- Purity analysis: Employ HPLC-MS to ensure ≥95% purity, as impurities from synthesis (e.g., unreacted precursors) may interfere with results .

Basic: What spectroscopic and computational methods are recommended for characterizing the molecular structure?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to confirm the pyrimidine ring protons (δ 7.5–8.5 ppm) and carboxylic acid protons (δ 10–12 ppm). Coupling constants help identify substituent positions .

- Infrared Spectroscopy (IR): Detect key functional groups, such as the carbonyl stretch (C=O at ~1700 cm⁻¹) and thioxo group (C=S at ~1250 cm⁻¹) .

- Computational modeling: Density Functional Theory (DFT) calculations predict electronic properties and optimize molecular geometry for comparison with experimental data .

Advanced: What strategies optimize reaction yield during synthesis under varying pH and temperature conditions?

Methodological Answer:

- pH control: Maintain a pH range of 6–8 during cyclization to balance nucleophilicity of reactive intermediates and prevent carboxylic acid deprotonation, which can hinder cyclization .

- Temperature gradients: Use a stepwise temperature ramp (e.g., 50°C → 80°C over 2 hours) to drive cyclization while minimizing side reactions like oxidation of the thioxo group .

- Catalyst screening: Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity in substituent positioning .

Basic: What are the stability considerations for storing this compound, and how do they impact experimental design?

Methodological Answer:

The compound is stable under ambient conditions but degrades under extreme pH (<3 or >10) or prolonged exposure to light. Recommendations:

- Storage: Keep in airtight, light-resistant containers at –20°C in desiccated form to prevent hydrolysis of the thioxo group.

- Handling: Prepare fresh solutions in neutral buffers (e.g., PBS) for bioassays, as aqueous solutions may degrade within 24 hours at room temperature .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the tetrahydropyrimidine ring?

Methodological Answer:

- Crystal growth: Use slow evaporation of a saturated solution in acetone/water (1:1) to obtain high-quality single crystals.

- Data collection: Perform high-resolution (≤1.0 Å) X-ray diffraction to resolve bond angles and confirm chair/boat conformations of the hexahydro ring.

- Refinement: Compare experimental data with computational models (e.g., Mercury CCDC) to validate the 3D arrangement of substituents, particularly the spatial orientation of the thioxo group .

Basic: What are the key considerations for designing a bioactivity screening protocol for this compound?

Methodological Answer:

- Target selection: Prioritize enzymes with known pyrimidine-binding pockets (e.g., dihydrofolate reductase) based on structural similarity to related inhibitors .

- Dose range: Test concentrations from 1 nM to 100 µM to account for potential non-linear dose-response relationships.

- Controls: Include positive controls (e.g., methotrexate for DHFR inhibition) and vehicle-only controls to isolate compound-specific effects .

Advanced: How can computational docking studies explain discrepancies in binding affinity predictions versus experimental data?

Methodological Answer:

- Force field adjustments: Use AMBER or CHARMM force fields with modified parameters for sulfur-containing ligands to improve thioxo group interaction modeling.

- Solvent effects: Incorporate explicit water molecules in docking simulations to account for hydrophobic interactions in the binding pocket.

- Validation: Compare docking poses with crystallographic data (e.g., PDB entries) to identify mismatches in hydrogen bonding or steric clashes .

Basic: What analytical techniques are critical for assessing purity post-synthesis?

Methodological Answer:

- High-Performance Liquid Chromatography (HPLC): Use a C18 column with UV detection at 254 nm to separate and quantify the compound from byproducts.

- Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ ion at m/z 229) and detect impurities via fragmentation patterns.

- Elemental analysis: Validate empirical formula consistency (e.g., C, H, N, S content) to ensure stoichiometric accuracy .

Advanced: How can researchers address low solubility in aqueous media during in vitro assays?

Methodological Answer:

- Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizers to enhance solubility without disrupting assay integrity.

- Prodrug design: Synthesize ester derivatives (e.g., ethyl ester) for improved solubility, followed by enzymatic hydrolysis in situ to release the active carboxylic acid form .

- Dynamic Light Scattering (DLS): Monitor particle size distribution to confirm compound dispersion and prevent aggregation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。